1-(2,6-Difluorbenzoyl)piperidin-4-ol
Übersicht
Beschreibung
1-(2,6-Difluorobenzoyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Difluorobenzoyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluorobenzoyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Piperidinderivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden . Sie werden in verschiedenen therapeutischen Anwendungen eingesetzt, z. B. als Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle, antimykotische, Antihypertensiv-, Analgetika-, entzündungshemmende, Anti-Alzheimer-, Antipsychotika- und/oder Antikoagulanzien .
Arzneimittelentwicklung
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie, mit über 7000 piperidinbezogenen Veröffentlichungen in den letzten fünf Jahren .
Synthese von biologisch aktiven Verbindungen
Die Entwicklung schneller und kostengünstiger Verfahren zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie . Sie werden als Bausteine und Reagenzien bei der Synthese organischer Verbindungen verwendet, darunter Arzneimittel .
Antioxidative Eigenschaften
Piperin, ein Piperidinderivat, zeigt eine starke antioxidative Wirkung, da es freie Radikale hemmen oder unterdrücken kann .
Antidepressive Wirkungen
Piperin erwies sich auch als antidepressiv wirksam, als es Mäusen mit chronischem, mildem Stress verabreicht wurde .
Antikrebs- und Antimetastasen-Effekte
Es wurde festgestellt, dass mehrere Piperidinalkaloide, die aus natürlichen Kräutern isoliert wurden, sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten zeigen .
Wirkmechanismus
Target of Action
The primary target of “1-(2,6-Difluorobenzoyl)piperidin-4-ol” is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The antagonistic action of “1-(2,6-Difluorobenzoyl)piperidin-4-ol” on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Result of Action
The result of the action of “1-(2,6-Difluorobenzoyl)piperidin-4-ol” is the inhibition of HIV-1 entry into cells . This can potentially slow down the progression of the infection and improve the response to treatment .
Biochemische Analyse
Biochemical Properties
1-(2,6-Difluorobenzoyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry of HIV-1 into host cells . The interaction between 1-(2,6-Difluorobenzoyl)piperidin-4-ol and CCR5 involves a strong salt-bridge interaction, which inhibits the receptor’s function and prevents HIV-1 infection .
Cellular Effects
The effects of 1-(2,6-Difluorobenzoyl)piperidin-4-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the ligand-induced calcium mobilization in cells expressing CCR5, thereby affecting intracellular signaling pathways . Additionally, 1-(2,6-Difluorobenzoyl)piperidin-4-ol can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(2,6-Difluorobenzoyl)piperidin-4-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the CCR5 receptor, inhibiting its activity and preventing HIV-1 entry into host cells . This inhibition is achieved through the formation of a salt-bridge interaction between the compound and the receptor. Furthermore, 1-(2,6-Difluorobenzoyl)piperidin-4-ol can modulate enzyme activity, either inhibiting or activating specific enzymes involved in cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(2,6-Difluorobenzoyl)piperidin-4-ol in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have indicated that 1-(2,6-Difluorobenzoyl)piperidin-4-ol can have sustained effects on cellular function, particularly in inhibiting CCR5-mediated signaling pathways.
Dosage Effects in Animal Models
The effects of 1-(2,6-Difluorobenzoyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1-(2,6-Difluorobenzoyl)piperidin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The interaction of 1-(2,6-Difluorobenzoyl)piperidin-4-ol with metabolic enzymes can also affect metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 1-(2,6-Difluorobenzoyl)piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects. The interaction of 1-(2,6-Difluorobenzoyl)piperidin-4-ol with transporters and binding proteins influences its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of 1-(2,6-Difluorobenzoyl)piperidin-4-ol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . It can also be targeted to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, through post-translational modifications and targeting signals. The localization of 1-(2,6-Difluorobenzoyl)piperidin-4-ol within cells affects its ability to modulate cellular processes and exert its biochemical effects.
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-9-2-1-3-10(14)11(9)12(17)15-6-4-8(16)5-7-15/h1-3,8,16H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNQWTNIGRVGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.